Technical Whitepaper: Physicochemical Profiling and Synthesis of 5-(3-Chloro-4-methoxyphenyl)-2-furonitrile
Technical Whitepaper: Physicochemical Profiling and Synthesis of 5-(3-Chloro-4-methoxyphenyl)-2-furonitrile
Executive Summary
In the landscape of modern drug discovery and medicinal chemistry, functionalized furans serve as critical pharmacophores and versatile building blocks. 5-(3-Chloro-4-methoxyphenyl)-2-furonitrile (CAS: 124014-02-4) is a highly specialized intermediate utilized in the development of targeted therapeutics. The presence of the electron-withdrawing nitrile group coupled with the halogenated, electron-rich methoxyphenyl ring creates a unique electronic push-pull system.
This whitepaper provides an authoritative guide on the physicochemical properties of this compound—specifically dissecting the critical differences between its exact mass and molecular weight—and outlines a self-validating, step-by-step synthetic methodology grounded in mechanistic causality.
Physicochemical Profiling & Mass Spectrometry
For high-resolution analytical workflows, distinguishing between standard molecular weight and monoisotopic exact mass is paramount. Molecular Weight (MW) accounts for the natural isotopic distribution of elements on Earth, which is necessary for stoichiometric calculations during synthesis. Conversely, Exact Mass is calculated using only the most abundant isotope of each constituent element (e.g., ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O) and is the definitive metric used in High-Resolution Mass Spectrometry (HRMS).
According to computational standards verified by and supplier data from , the quantitative profile of the compound is summarized below:
Table 1: Core Chemical and Analytical Properties
| Property | Value | Analytical Significance |
| Chemical Name | 5-(3-Chloro-4-methoxyphenyl)-2-furonitrile | IUPAC nomenclature standard. |
| CAS Number | 124014-02-4 | Unique registry identifier. |
| Molecular Formula | C₁₂H₈ClNO₂ | Defines atomic composition. |
| Molecular Weight | 233.65 g/mol | Used for molarity and yield calculations. |
| Exact Mass (Monoisotopic) | 233.0244 Da | Target value for HRMS identification. |
| Expected [M+H]⁺ (³⁵Cl) | 234.0322 m/z | Primary molecular ion peak in positive ESI. |
| Expected [M+H]⁺ (³⁷Cl) | 236.0292 m/z | M+2 peak confirming chlorine presence. |
The Isotopic Envelope (Self-Validating Analysis)
When analyzing this compound via LC-MS, the presence of the chlorine atom provides a built-in diagnostic tool. Chlorine exists naturally as two stable isotopes: ³⁵Cl (~75%) and ³⁷Cl (~25%). Therefore, a successful synthesis will yield a mass spectrum displaying a characteristic 3:1 intensity ratio between the m/z 234.0322 peak and the m/z 236.0292 peak. If this specific M / M+2 isotopic envelope is absent, the structural integrity of the synthesized batch is compromised.
Workflow for the analytical verification of 5-(3-Chloro-4-methoxyphenyl)-2-furonitrile.
Synthetic Methodology: Suzuki-Miyaura Cross-Coupling
While multiple pathways exist (such as the dehydration of 5-(3-chloro-4-methoxyphenyl)furan-2-carbaldehyde, a known precursor available via ), the most robust and scalable approach is the Suzuki-Miyaura cross-coupling between 5-bromo-2-furonitrile and (3-chloro-4-methoxyphenyl)boronic acid.
Mechanistic Causality
The Suzuki coupling is highly effective here due to the electronic properties of the furan ring. The strongly electron-withdrawing nitrile (-CN) group at the C2 position reduces the electron density of the furan system. This electron deficiency makes the C-Br bond at the C5 position highly susceptible to the initial oxidative addition of the Palladium(0) catalyst, accelerating the first and often rate-limiting step of the catalytic cycle (as detailed by the ).
Catalytic cycle of the Suzuki-Miyaura cross-coupling for furonitrile synthesis.
Experimental Protocol
The following protocol is designed as a self-validating system. Each step includes the chemical rationale to ensure researchers understand why an action is taken, minimizing empirical errors.
Reagents Required
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Aryl Halide: 5-bromo-2-furonitrile (1.0 equiv, 10 mmol)
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Boronic Acid: (3-chloro-4-methoxyphenyl)boronic acid (1.2 equiv, 12 mmol)
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Catalyst: Pd(dppf)Cl₂ (0.05 equiv, 0.5 mmol)
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Base: Potassium carbonate (K₂CO₃) (2.5 equiv, 25 mmol)
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Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 50 mL)
Step-by-Step Procedure
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Solvent Preparation & Degassing:
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Action: Mix 40 mL of 1,4-Dioxane and 10 mL of deionized water. Bubble pure N₂ gas through the solvent mixture for 15 minutes.
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Causality: Oxygen is a potent poison for Pd(0) catalysts. Degassing prevents the premature oxidation of the active palladium species into inactive Pd(II) oxides, ensuring the catalytic cycle can initiate.
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Reagent Loading:
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Action: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the 5-bromo-2-furonitrile, (3-chloro-4-methoxyphenyl)boronic acid, and K₂CO₃.
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Causality: A slight excess (1.2 eq) of boronic acid is used to compensate for potential protodeboronation (a common side reaction where the boronic acid converts to the corresponding arene).
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Catalyst Addition & Reaction:
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Action: Add Pd(dppf)Cl₂ under a positive stream of N₂. Seal the flask, attach a reflux condenser, and heat the mixture to 90 °C for 4–6 hours.
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Causality: The biphasic Dioxane/H₂O system ensures that both the lipophilic organic substrates and the inorganic base remain solvated. The water is strictly necessary to form the reactive boronate complex, which drastically accelerates the transmetalation step.
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Reaction Monitoring (Self-Validation):
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Action: Monitor the reaction via TLC (Hexanes:Ethyl Acetate 4:1).
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Causality: The highly conjugated product will be distinctly UV-active and will elute differently than the starting furan, allowing real-time confirmation of conversion.
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Workup and Purification:
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Action: Cool to room temperature. Dilute with 50 mL Ethyl Acetate and wash with brine (3 x 30 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.
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Causality: Brine washes remove the highly water-soluble inorganic salts and residual boronic acid byproducts, preventing them from co-eluting during chromatography.
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